

The Chemical Architecture of Cupreidine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cupreidine
Cat. No.:	B022110

[Get Quote](#)

Introduction

Cupreidine is a cinchona alkaloid, a class of natural products renowned for their significant biological activities and their utility in stereoselective synthesis. As a key member of this family, **Cupreidine** has garnered attention for its role as a bifunctional organocatalyst. This technical guide provides an in-depth exploration of the chemical structure of **Cupreidine**, its physicochemical properties, and its stereochemical relationship to other notable cinchona alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis.

Core Chemical Structure and Nomenclature

Cupreidine is structurally characterized by a quinoline moiety linked to a quinuclidine bicyclic system via a hydroxymethyl bridge. It is systematically named 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol according to IUPAC nomenclature.^[1] The molecule is also known by several synonyms, including O-Demethylquinidine, Desmethylquinidine, and 6'-Hydroxycinchonine.^{[1][2][3]}

The fundamental framework of **Cupreidine** consists of two main heterocyclic systems:

- Quinoline Ring: A bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. In **Cupreidine**, a hydroxyl group is substituted at the 6'-position of this ring system.

- Quinuclidine Ring System: A bicyclic non-aromatic amine, specifically an azabicyclo[2.2.2]octane. This part of the molecule contains a vinyl group.

The connection between these two systems is a stereochemically critical hydroxymethyl bridge.

Physicochemical and Spectroscopic Data

The molecular and physical properties of **Cupreidine** are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical transformations.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	310.4 g/mol	[1]
CAS Number	70877-75-7	[1]
Appearance	Beige to pale yellow powder	[2]
Melting Point	184-190 °C	[2]
Solubility	Soluble in DMSO, ethanol, and methanol	[2]
Monoisotopic Mass	310.168127949 Da	[1]

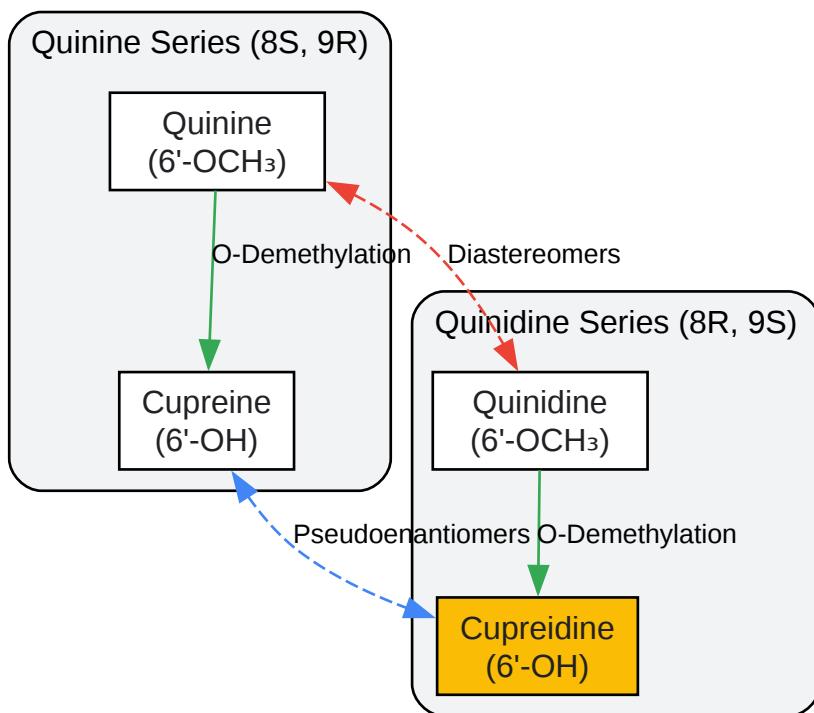
Spectroscopic Characterization

The definitive structure of **Cupreidine** has been elucidated using a combination of modern spectroscopic techniques. While a complete public dataset of spectral assignments is not readily available, the methodologies employed are standard in organic structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural confirmation and stereochemical assignment of **Cupreidine** rely heavily on NMR spectroscopy.[2] A full analysis would typically involve:

- ¹H NMR: To identify the number and environment of protons in the molecule, including the characteristic signals for the aromatic protons of the quinoline ring, the vinyl protons, and the

protons of the quinuclidine skeleton.


- ^{13}C NMR: To determine the number of unique carbon atoms and their hybridization state.
- 2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to unambiguously assign the signals to specific atoms within the complex bicyclic structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of **Cupreidine**. High-resolution mass spectrometry (HRMS) provides the exact mass, which corroborates the molecular formula.^[1] Tandem mass spectrometry (MS/MS) with techniques like Electrospray Ionization (ESI) would be employed to study the fragmentation patterns, which are characteristic of the quinoline and quinuclidine ring systems and can help in the structural identification of related compounds.

Stereochemistry: The Diastereomeric Relationship with Cinchona Alkaloids

A critical aspect of **Cupreidine**'s chemical identity is its stereochemistry. It is a diastereomer of other Cinchona alkaloids, and its specific spatial arrangement of atoms is responsible for its efficacy as a stereoselective catalyst. **Cupreidine** is the (9S)-isomer and is the demethylated derivative of quinidine.^[1] It is considered a "pseudoenantiomer" of cupreine, which is the demethylated derivative of quinine.

The stereochemical relationships between **Cupreidine** and its related alkaloids are pivotal for their application in asymmetric synthesis, where the choice of catalyst determines the chirality of the product.

[Click to download full resolution via product page](#)

Stereochemical relationships of **Cupreidine**.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols are proprietary or published within specific research articles, this section outlines the general methodology for the synthesis of **Cupreidine** and its application in a representative catalytic reaction.

Synthesis of Cupreidine via O-Demethylation of Quinidine

Cupreidine is typically synthesized by the O-demethylation of the more abundant quinidine.

- Reaction Principle: The methyl ether at the 6'-position of the quinoline ring of quinidine is cleaved to yield the corresponding phenol (**Cupreidine**).
- General Procedure:

- Quinidine is dissolved in a suitable solvent, often a strong acid like hydrobromic acid or a Lewis acid in the presence of a nucleophile.
- The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction is cooled, and the pH is carefully adjusted with a base to neutralize the acid and precipitate the product.
- The crude **Cupreidine** is collected by filtration, washed, and then purified, usually by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
- The identity and purity of the synthesized **Cupreidine** are confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Application in Asymmetric Catalysis: Michael Addition

Cupreidine is an effective organocatalyst for various asymmetric reactions, including the Michael addition.

- Reaction Principle: **Cupreidine** catalyzes the conjugate addition of a nucleophile (Michael donor) to an α,β -unsaturated carbonyl compound (Michael acceptor) in an enantioselective manner. The bifunctional nature of **Cupreidine** allows it to activate both the nucleophile (via the basic quinuclidine nitrogen) and the electrophile (via hydrogen bonding with the 6'-OH group).
- General Procedure for a **Cupreidine**-Catalyzed Michael Addition:
 - The Michael acceptor and the **Cupreidine** catalyst (typically 1-10 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
 - The mixture is stirred at a specific temperature (which can range from ambient to low temperatures to enhance enantioselectivity).

- The Michael donor is added to the reaction mixture, often slowly via a syringe pump to control the reaction rate and selectivity.
- The reaction is monitored by TLC or HPLC until the starting material is consumed.
- Upon completion, the reaction mixture is typically quenched and then worked up by washing with aqueous solutions to remove the catalyst and any byproducts.
- The organic layer is dried, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.
- The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

Conclusion

The chemical structure of **Cupreidine**, with its distinct quinoline and quinuclidine moieties and well-defined stereochemistry, underpins its utility as a powerful tool in modern organic synthesis. Its role as a bifunctional organocatalyst makes it a valuable asset for the stereoselective synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its structure, properties, and stereochemical relationships is essential for researchers and scientists working to harness its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cupreidine | C19H22N2O2 | CID 11587639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cupreidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 3. hmdb.ca [hmdb.ca]

- To cite this document: BenchChem. [The Chemical Architecture of Cupreidine: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022110#what-is-the-chemical-structure-of-cupreidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com